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Compound of Interest

Compound Name: LP-261

Cat. No.: B1675265 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of LP-261, a novel small

molecule inhibitor of tubulin polymerization. The information is compiled from publicly available

scientific literature and chemical databases.

Chemical Structure and Properties
LP-261 is a potent, orally active antimitotic agent.[1] Its chemical and physical properties are

summarized below.

Table 1: Chemical and Physical Properties of LP-261

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1675265?utm_src=pdf-interest
https://www.benchchem.com/product/b1675265?utm_src=pdf-body
https://www.benchchem.com/product/b1675265?utm_src=pdf-body
https://www.mdpi.com/1422-0067/24/24/17628
https://www.benchchem.com/product/b1675265?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

IUPAC Name

N-[3-(1H-indol-4-yl)-5-(2-

methoxypyridine-4-

carbonyl)phenyl]methanesulfo

namide

PubChem

Molecular Formula C22H19N3O4S PubChem

Molecular Weight 421.47 g/mol DC Chemicals

CAS Number 915412-67-8 DC Chemicals

SMILES

CS(=O)

(=O)NC1=CC(=CC(=C1)C2=C

NC3=C2C=CC=C3)C(=O)C4=

CC(=NC=C4)OC

PubChem

InChI Key
InChIKey=VADKZNMSYPAQSI

-UHFFFAOYSA-N
PubChem

Mechanism of Action and Biological Activity
LP-261 exerts its biological effects by inhibiting tubulin polymerization, a critical process for

microtubule formation and mitotic spindle assembly. This disruption of microtubule dynamics

leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.

Inhibition of Tubulin Polymerization
LP-261 binds to the colchicine-binding site on β-tubulin, preventing the polymerization of

tubulin dimers into microtubules. This activity has been demonstrated in in vitro tubulin

polymerization assays.

Table 2: In Vitro Activity of LP-261
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Assay Metric Value Source(s)

Tubulin

Polymerization
EC50 3.2 µM MedChemExpress

[3H]Colchicine

Competition Binding
EC50 3.2 µM MedChemExpress

In Vitro Anti-proliferative Activity
LP-261 has shown potent anti-proliferative activity across a range of human cancer cell lines.

Table 3: IC50 Values of LP-261 in Human Cancer Cell Lines

Cell Line Cancer Type IC50 (µM) Source(s)

MCF-7 Breast Cancer 0.01 InvivoChem

NCI-H522
Non-Small Cell Lung

Cancer
0.01 InvivoChem

Jurkat T-cell Leukemia 0.02 InvivoChem

SW-620
Colorectal

Adenocarcinoma
0.05 InvivoChem

BXPC-3
Pancreatic

Adenocarcinoma
0.05 InvivoChem

PC-3 Prostate Cancer 0.07 InvivoChem

In Vivo Efficacy
Preclinical studies in animal models have demonstrated the in vivo anti-tumor efficacy of LP-
261.

Table 4: In Vivo Pharmacokinetic and Efficacy Data for LP-261
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Parameter Species Model Dosing Result Source(s)

Pharmacokin

etics

Tmax Rat -

4 mg/kg,

single oral

gavage

2.0 h
MedChemEx

press

t1/2 Rat -

4 mg/kg,

single oral

gavage

1.4 h
MedChemEx

press

Efficacy

Tumor

Growth

Inhibition

Mouse
NCI-H522

xenograft

50 mg/kg,

twice daily

oral gavage

for 28 days

96%

reduction in

mean tumor

volume

MedChemEx

press

Tumor

Growth

Inhibition

Mouse
NCI-H522

xenograft

15 mg/kg,

twice daily

oral gavage

for 28 days

41%

inhibition in

mean tumor

volume

MedChemEx

press

Signaling Pathways
The primary mechanism of action of LP-261, inhibition of tubulin polymerization, triggers a

cascade of downstream signaling events, culminating in G2/M cell cycle arrest and apoptosis.

Drug-Target Interaction
Cell Cycle Regulation

LP-261

Tubulin Dimer

Binds to Colchicine Site

Microtubule

Inhibits Polymerization

Polymerization
Microtubule Disruption Spindle Assembly Checkpoint Activation

Cdc25 Phosphatase

Inhibits Cyclin B/CDK1 Complex G2/M Phase Arrest
Inactive Complex Leads to

Apoptosis
Prolonged Arrest Induces

Wee1/Myt1 Kinases Inhibits (Phosphorylates)

Activates (Dephosphorylates)
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Click to download full resolution via product page

Figure 1. Signaling pathway of LP-261 leading to G2/M cell cycle arrest.

Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of LP-261 are

described in the primary scientific literature. While the full text of the key publication, "Synthesis

and pharmacological evaluation of N-(3-(1H-indol-4-yl)-5-(2-

methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261), a potent antimitotic agent" (J Med

Chem. 2011, 54(1), 179-200), is not publicly available through open-access channels, this

section outlines the general methodologies for key experiments based on available information.

General Workflow for In Vitro Evaluation
The following diagram illustrates a typical workflow for the in vitro characterization of a tubulin

inhibitor like LP-261.

Biochemical Assays Cell-Based Assays

Tubulin Polymerization Assay

Colchicine Competition Assay

Cell Viability Assay (e.g., MTT)

Cell Cycle Analysis (Flow Cytometry)

Apoptosis Assay (e.g., Annexin V)

LP-261

Click to download full resolution via product page

Figure 2. General experimental workflow for in vitro evaluation.
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Synthesis and Purification
The synthesis of LP-261 involves a multi-step organic synthesis route. The final product is

typically purified by column chromatography and its identity and purity are confirmed by

analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass

Spectrometry (MS).

Disclaimer: The detailed, step-by-step protocols for the synthesis and purification of LP-261 are

proprietary and are contained within the primary research publication which is not publicly

accessible.

Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.

Principle: Tubulin polymerization can be monitored by measuring the increase in light

scattering (turbidity) at 340 nm or by using a fluorescent reporter.

General Procedure:

Purified tubulin is incubated in a polymerization buffer containing GTP at 37°C.

The test compound (LP-261) or vehicle control is added to the reaction mixture.

The change in absorbance or fluorescence is monitored over time using a plate reader.

The EC50 value is calculated from the dose-response curve.

Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic or anti-proliferative effects of a compound on

cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a

colorimetric assay that measures the metabolic activity of cells. Viable cells with active

mitochondrial reductases convert the yellow MTT into a purple formazan product.

General Procedure:
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Cells are seeded in 96-well plates and allowed to adhere overnight.

Cells are treated with various concentrations of LP-261 or vehicle control for a specified

period (e.g., 72 hours).

MTT reagent is added to each well and incubated for a few hours.

A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan

crystals.

The absorbance is measured at a specific wavelength (typically 570 nm) using a

microplate reader.

The IC50 value is determined from the dose-response curve.

Cell Cycle Analysis
Flow cytometry is used to determine the effect of a compound on the distribution of cells in

different phases of the cell cycle.

Principle: Cells are stained with a fluorescent dye that intercalates into the DNA, such as

propidium iodide (PI). The fluorescence intensity of the stained cells is proportional to their

DNA content.

General Procedure:

Cells are treated with LP-261 or vehicle control for a specified time.

Cells are harvested, fixed (e.g., with ethanol), and treated with RNase.

Cells are stained with a DNA-intercalating dye (e.g., PI).

The fluorescence of individual cells is measured by flow cytometry.

The percentage of cells in the G1, S, and G2/M phases is quantified based on their DNA

content. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Conclusion
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LP-261 is a potent and orally bioavailable small molecule inhibitor of tubulin polymerization with

significant anti-cancer activity demonstrated in both in vitro and in vivo models. Its mechanism

of action, involving the disruption of microtubule dynamics and subsequent G2/M cell cycle

arrest, makes it a promising candidate for further drug development. This technical guide

provides a summary of the currently available information on LP-261 to aid researchers in the

fields of oncology and drug discovery. For detailed experimental procedures, access to the

primary research literature is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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